molecular formula C11H20N2O3 B3024914 N-Cyclopropyl 2-(boc-amino)propanamide CAS No. 1105627-30-2

N-Cyclopropyl 2-(boc-amino)propanamide

Cat. No. B3024914
CAS RN: 1105627-30-2
M. Wt: 228.29 g/mol
InChI Key: IVUSXTHESPUYLX-UHFFFAOYSA-N
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Description

“N-Cyclopropyl 2-(boc-amino)propanamide” is a chemical compound with the CAS Number: 1105627-30-2 . Its IUPAC name is tert-butyl 2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate . The molecular weight of this compound is 228.29 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of “N-Cyclopropyl 2-(boc-amino)propanamide” is C11H20N2O3 . The InChI code is 1S/C11H20N2O3/c1-7(9(14)13-8-5-6-8)12-10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

The Boc group in “N-Cyclopropyl 2-(boc-amino)propanamide” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .

properties

IUPAC Name

tert-butyl N-[1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7(9(14)13-8-5-6-8)12-10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSXTHESPUYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl 2-(boc-amino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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